molecular formula C37H77N8O20P3 B12351245 [[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium

Cat. No.: B12351245
M. Wt: 1047.0 g/mol
InChI Key: VLSKSZFLRARTTE-BJFMRLMLSA-N
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Description

The compound “[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium” is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers and a unique arrangement of functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of oxolan and diazinan rings, followed by the introduction of phosphate groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The phosphate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the phosphate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the oxo groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
  • [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Uniqueness

This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C37H77N8O20P3

Molecular Weight

1047.0 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium

InChI

InChI=1S/C19H32N5O20P3.3C6H15N/c1-38-22-10-2-4-23(18(30)20-10)16-14(28)12(26)8(41-16)6-39-45(32,33)43-47(36,37)44-46(34,35)40-7-9-13(27)15(29)17(42-9)24-5-3-11(25)21-19(24)31;3*1-4-7(5-2)6-3/h8-9,12-17,26-29H,2-7H2,1H3,(H,32,33)(H,34,35)(H,36,37)(H,20,22,30)(H,21,25,31);3*4-6H2,1-3H3/t8-,9+,12-,13+,14-,15+,16-,17+;;;/m1.../s1

InChI Key

VLSKSZFLRARTTE-BJFMRLMLSA-N

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CO/N=C\1/CCN(C(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4CCC(=O)NC4=O)O)O)O)O

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CON=C1CCN(C(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O

Origin of Product

United States

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